molecular formula C8H16ClN B12964081 (S)-Octahydroindolizine hydrochloride

(S)-Octahydroindolizine hydrochloride

Cat. No.: B12964081
M. Wt: 161.67 g/mol
InChI Key: KUJVXUKPCYBYFQ-QRPNPIFTSA-N
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Description

(S)-Octahydroindolizine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by an indolizine ring structure that is fully saturated, making it an octahydro derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Octahydroindolizine hydrochloride typically involves the hydrogenation of indolizine derivatives. One common method includes the catalytic hydrogenation of indolizine using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The resulting octahydroindolizine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-Octahydroindolizine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like Pd/C.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: More saturated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-Octahydroindolizine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Octahydroindolizine hydrochloride is primarily based on its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: Another saturated heterocyclic compound with a five-membered ring.

    Piperidine: A six-membered ring analog with similar chemical properties.

    Indolizine: The unsaturated parent compound of (S)-Octahydroindolizine.

Uniqueness: (S)-Octahydroindolizine hydrochloride is unique due to its fully saturated indolizine ring, which imparts distinct chemical and physical properties compared to its unsaturated counterparts. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m0./s1

InChI Key

KUJVXUKPCYBYFQ-QRPNPIFTSA-N

Isomeric SMILES

C1CCN2CCC[C@@H]2C1.Cl

Canonical SMILES

C1CCN2CCCC2C1.Cl

Origin of Product

United States

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